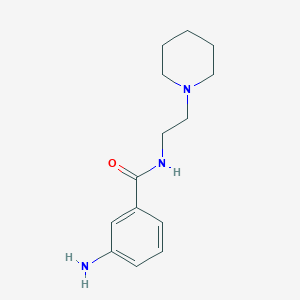

3-amino-N-(2-piperidin-1-ylethyl)benzamide

Beschreibung

3-Amino-N-(2-piperidin-1-ylethyl)benzamide is a benzamide derivative characterized by a 3-amino-substituted aromatic ring and a piperidinylethyl group attached to the amide nitrogen. This structural framework confers unique physicochemical and pharmacological properties.

Eigenschaften

Molekularformel |

C14H21N3O |

|---|---|

Molekulargewicht |

247.34 g/mol |

IUPAC-Name |

3-amino-N-(2-piperidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C14H21N3O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18) |

InChI-Schlüssel |

KIURSHYYJHJLQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-piperidin-1-ylethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for 3-amino-N-(2-piperidin-1-ylethyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(2-piperidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of catalysts such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(2-piperidin-1-ylethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-amino-N-(2-piperidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperidine vs. Piperazine : Piperidine (6-membered, one N) in the target compound may improve lipophilicity compared to piperazine (6-membered, two N), which is common in dopamine receptor ligands .

- Amide Stability : Cyclization (e.g., isoindolin-1-ones in ) mitigates hydrolysis risks seen in linear N-aryl benzamides . The piperidinylethyl group in the target compound may similarly enhance metabolic stability.

Antiviral Activity

N-Aryl benzamides exhibit moderate anti-EV-A71 activity but suffer from hydrolytic instability. Cyclized derivatives (e.g., isoindolin-1-ones) show improved potency (EC50: low μM) by targeting viral entry . The target compound’s piperidine group could confer analogous stability while enabling interactions with viral entry proteins.

Anticancer Potential

Benzamides with 3,4,5-trimethoxyphenyl groups () inhibit tubulin polymerization, a mechanism critical in anticancer activity. The amino group in the target compound may similarly engage tubulin or other oncogenic targets via H-bonding .

Metabolic Regulation

Sulfamoyl benzamides () activate glucokinase via H-bonding with Arg63.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.